molecular formula C10H13F3O3Si B1592485 m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE CAS No. 53883-59-3

m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

Cat. No. B1592485
CAS RN: 53883-59-3
M. Wt: 266.29 g/mol
InChI Key: FUWDTRFIITZSFQ-UHFFFAOYSA-N
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Description

M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is a chemical compound with the molecular formula C10H13F3O3Si. It is primarily used for research and development .


Chemical Reactions Analysis

The hydrolysis kinetics of similar methoxysilane coupling agents have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The reactions were found to be second-order, and both temperature and acidity could promote the hydrolysis reactions .

Scientific Research Applications

1. Agrochemical and Pharmaceutical Industries

  • Application Summary: Trifluoromethyl-pyridine (TFMP) and its derivatives, which may include “m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE”, are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Results or Outcomes: Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

2. Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives

  • Application Summary: Twenty-three novel trifluoromethyl pyrimidine derivatives containing an amide moiety were designed and synthesized .
  • Methods of Application: The compounds were synthesized through four-step reactions .
  • Results or Outcomes: The synthesized compounds showed moderate insecticidal activities and certain anticancer activities .

3. Analysis of Organic Materials in Artworks

  • Application Summary: The quaternary ammonium reagent m-(trifluoromethyl)phenyltrimethylammonium hydroxide (TMTFTH) is used for the derivatisation of organic materials in artworks for analysis by gas chromatography–mass spectrometry .
  • Methods of Application: The reagent undergoes partial reaction with a number of different types of alcohol to produce (trifluoromethyl)phenyl (TFMP) ethers, in addition to methyl ethers .
  • Results or Outcomes: The study of painted artworks using scientific methods is fundamental for understanding the techniques used in their creation and their appropriate conservation .

4. Transition Metal-Mediated Trifluoromethylation Reactions

  • Application Summary: Trifluoromethyl compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability and pharmacokinetic properties of organofluorides .
  • Methods of Application: The last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
  • Results or Outcomes: The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

5. Synthesis and Application of Trifluoromethylpyridines

  • Application Summary: Trifluoromethylpyridine (TFMP) and its derivatives, which may include “m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE”, are used in the agrochemical and pharmaceutical industries .
  • Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
  • Results or Outcomes: Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

6. Trifluoromethylation by Visible-Light-Driven Photoredox Catalysis

  • Application Summary: The trifluoromethyl group widely prevails in pharmaceutical and agrochemical compounds, while accompanying by the development of new methodologies for trifluoromethylation .
  • Methods of Application: Recently, the radical trifluoromethylation by photoredox catalysis has emerged .
  • Results or Outcomes: This method provides a new approach for the synthesis of trifluoromethylated compounds .

Safety And Hazards

M-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE is classified as a skin irritant . It is recommended to use personal protective equipment when handling this chemical .

Future Directions

The trifluoromethyl group, which is part of m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE, is increasingly being used in the development of new pharmaceuticals, agrochemicals, and materials . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

properties

IUPAC Name

trimethoxy-[3-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F3O3Si/c1-14-17(15-2,16-3)9-6-4-5-8(7-9)10(11,12)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWDTRFIITZSFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CC(=C1)C(F)(F)F)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625762
Record name Trimethoxy[3-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

m-(TRIFLUOROMETHYL)PHENYLTRIMETHOXYSILANE

CAS RN

53883-59-3
Record name Trimethoxy[3-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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